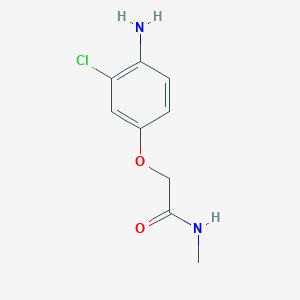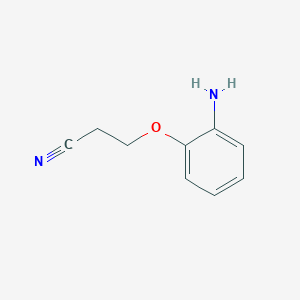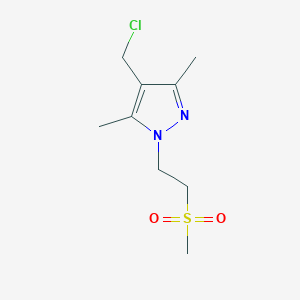
2-(4-amino-3-chlorophenoxy)-N-methylacetamide
Descripción general
Descripción
The compound “2-(4-amino-3-chlorophenoxy)-N-methylacetamide” contains several functional groups. It has an amide group (-CONH2), an ether group (-O-), an amino group (-NH2), and a chloro group (-Cl). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with an acid chloride or an ester to form the amide group. The ether group could be formed through a nucleophilic substitution reaction involving an alkyl halide and a phenol. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties.Chemical Reactions Analysis
As mentioned earlier, the compound could participate in a variety of chemical reactions due to its functional groups. For example, the amide group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an amine. The ether group could be cleaved by strong acids, and the amino group could participate in reactions with acids to form amides or with carbonyl compounds to form imines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the ether could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Aplicaciones Científicas De Investigación
Environmental Fate and Biodegradation
Herbicides based on 2,4-D, such as "2-(4-amino-3-chlorophenoxy)-N-methylacetamide," have been scrutinized for their environmental impact, particularly concerning their persistence and biodegradation. Studies highlight the role of microorganisms in degrading 2,4-D and its derivatives, which is crucial for mitigating environmental pollution. These processes are vital for preventing the accumulation of such compounds in ecosystems, safeguarding both aquatic life and terrestrial habitats from potential toxic effects (Magnoli et al., 2020).
Toxicological Studies and Human Health Implications
Research on 2,4-D and similar chlorophenoxy herbicides has extensively examined their potential toxicological effects on human health and ecosystems. While these studies do not directly address "2-(4-amino-3-chlorophenoxy)-N-methylacetamide," they provide a framework for understanding the safety and risk assessment of related compounds. Toxicological evaluations have not conclusively proven carcinogenic risks to humans, but there is a continuous examination of their impact on non-target organisms and potential pathways of exposure (Bond & Rossbacher, 1993).
Scientometric Review of Research Trends
A scientometric review focusing on the toxicity and mutagenicity of 2,4-D reveals global research trends and gaps, offering insights into the scientific community's efforts to understand the environmental and health implications of herbicides like "2-(4-amino-3-chlorophenoxy)-N-methylacetamide." Such analyses identify key areas of focus, including the molecular biology aspects of toxicity, gene expression studies, and the examination of pesticide degradation, which are critical for future research directions in assessing the safety and environmental impact of chlorophenoxy herbicides (Zuanazzi et al., 2020).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. However, many organic compounds can be harmful or toxic, especially if they are not handled properly. Therefore, it’s important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its reactions, its physical and chemical properties, and its potential biological activity. This could involve experimental studies as well as computational studies using methods like molecular docking or quantum chemical calculations.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and literature would be needed. If this compound is a novel compound that you or someone else has synthesized, I would recommend conducting a thorough characterization study, including NMR, IR, and mass spectrometry, and potentially publishing your findings in a peer-reviewed journal. If you have any more questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
2-(4-amino-3-chlorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQFBHVJKTUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-3-chlorophenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)



![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

